molecular formula C14H19NO4S B229714 1-[(4-Isopropylphenyl)sulfonyl]proline

1-[(4-Isopropylphenyl)sulfonyl]proline

Cat. No.: B229714
M. Wt: 297.37 g/mol
InChI Key: KVOHIYCKWXUYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Isopropylphenyl)sulfonyl]proline is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a proline scaffold, a fundamental building block in living organisms , strategically functionalized with a 4-isopropylphenylsulfonyl group. This structural motif is recognized in pharmaceutical research, as the 4-isopropylphenylsulfonyl moiety is found in potent bioactive molecules, including endothelin receptor antagonists . The synthetic versatility of the sulfonylated pyrrolidine core makes it a valuable intermediate for the design and synthesis of novel compounds . Researchers can utilize this reagent to create diverse chemical libraries, such as 1-(arylsulfonyl)pyrrolidine derivatives, which are accessible through acid-catalyzed reactions with phenols under mild conditions . Furthermore, recent studies on structurally related 5-oxo-1-(arylsulfonyl)pyrrolidine-3-carboxylic acids highlight the ongoing exploration of similar frameworks for developing new antimicrobial agents . This product is intended for research purposes as a key intermediate in organic synthesis and for the investigation of structure-activity relationships in pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H19NO4S/c1-10(2)11-5-7-12(8-6-11)20(18,19)15-9-3-4-13(15)14(16)17/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17)

InChI Key

KVOHIYCKWXUYMN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Isopropylphenyl Sulfonyl Proline and Analogues

Synthesis of Structurally Related Sulfonylated Proline Peptidomimetics

The synthesis of sulfonylated proline peptidomimetics involves the formation of a stable sulfonamide bond between a sulfonyl chloride and the secondary amine of the proline ring. This can be achieved through various synthetic strategies, both in solution-phase and on solid-phase, allowing for the creation of a diverse library of analogues.

A general and robust method for the synthesis of N-arylsulfonylproline derivatives involves the reaction of proline with an appropriate arylsulfonyl chloride under basic conditions. For the specific case of 1-[(4-Isopropylphenyl)sulfonyl]proline, the synthesis would commence with the preparation of 4-isopropylbenzenesulfonyl chloride. This precursor is readily synthesized from cumene (B47948) (isopropylbenzene) via chlorosulfonation. chemicalbook.comchemicalbook.com One established method involves the reaction of cumene with chlorosulfonic acid, a process that can be optimized to achieve high yields. chemicalbook.comgoogle.com

Once the 4-isopropylbenzenesulfonyl chloride is obtained, it can be reacted with L-proline (B1679175) in a suitable solvent system. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This general approach has been successfully applied to the synthesis of various proline-based sulphonamide derivatives. sigmaaldrich.com

The versatility of this synthetic approach allows for the creation of a wide array of structurally related sulfonylated proline peptidomimetics by varying the substitution pattern on the aromatic ring of the sulfonyl chloride. For instance, analogues with different alkyl or functional groups on the phenyl ring can be synthesized by starting with the corresponding substituted benzene (B151609) derivative.

Furthermore, these N-sulfonylated proline building blocks can be incorporated into larger peptide chains using solid-phase peptide synthesis (SPPS). In a technique known as "proline editing," a hydroxyproline (B1673980) residue within a peptide synthesized on a solid support can be chemically modified. nih.gov This allows for the late-stage introduction of the sulfonyl group and other modifications, providing access to a diverse range of functionally and structurally varied peptides. nih.govnih.gov The solid-phase approach offers advantages in terms of purification and the ability to construct complex peptide libraries. nih.gov

The synthesis of these peptidomimetics is not limited to simple N-sulfonylation. More complex structures, such as those incorporating additional amino acids or other molecular scaffolds, can be prepared. For example, dipeptides and tripeptides containing N-sulfonylated proline have been synthesized and studied for their biological activities. nih.govnih.gov

Below is a table summarizing the key reactants and general conditions for the synthesis of N-sulfonylated proline derivatives:

Reactant 1Reactant 2General Reaction ConditionsProduct Type
ProlineArylsulfonyl Chloride (e.g., 4-Isopropylbenzenesulfonyl chloride)Basic conditions, suitable solventN-Arylsulfonylproline
N-Fmoc-O-THP-hydroxyproline (on solid support)Aldehyde, then Phenol (Mitsunobu reaction)Multi-step solid-phase synthesisN-alkylated O-arylated hydroxyproline derivatives
N-AmidinoprolineMesitylenesulfonyl chlorideModification of N-amidinoprolineN-(mesitylenesulfonylamidino)-L-proline

This table provides a generalized overview of synthetic strategies. Specific reaction conditions such as solvent, temperature, and reaction time would be optimized for each specific analogue.

The development of efficient synthetic routes to sulfonylated proline peptidomimetics is crucial for exploring their potential in various scientific fields. These methods provide the foundation for creating novel molecules with tailored properties for applications in areas such as drug discovery and protein engineering. sigmaaldrich.comsigmaaldrich.com

Structural and Conformational Analysis of 1 4 Isopropylphenyl Sulfonyl Proline

Elucidation of Three-Dimensional Architecture and Stereochemistry

The geometry of the pyrrolidine ring in proline derivatives is not planar and typically adopts one of two puckered conformations, known as Cγ-endo (down) or Cγ-exo (up). In these conformations, the Cγ atom deviates from the plane defined by the other four ring atoms. The preference for one pucker over the other is influenced by the nature of the substituent on the nitrogen atom. For N-sulfonylated prolines, the bulky sulfonyl group introduces significant steric interactions that influence the ring pucker.

Key Stereochemical and Architectural Features:

FeatureDescription
Proline Configuration L-proline (B1679175), resulting in an (S) configuration at the α-carbon.
Pyrrolidine Ring Pucker Exists in equilibrium between Cγ-endo and Cγ-exo conformations. The bulky (4-isopropylphenyl)sulfonyl group generally favors a specific pucker to minimize steric strain.
Sulfonamide Geometry Tetrahedral geometry around the sulfur atom.
Overall Shape A relatively rigid structure due to the constrained pyrrolidine ring and the restricted rotation around the S-N bond.

Conformational Dynamics and Preferred Orientations of the Sulfonyl and Phenyl Moieties

Studies on related N-arenesulfonylproline derivatives indicate that the orientation of the arenesulfonyl group is not random. There is a preferred orientation that minimizes steric clashes between the ortho hydrogens of the phenyl ring and the protons of the proline ring. The torsion angle τ (Cα-N-S-Cipso) defines this orientation. Computational studies on analogous compounds suggest that specific values of this torsion angle are energetically favored.

The isopropylphenyl group itself has rotational freedom around the S-C bond. The orientation of this group will be influenced by a balance of steric and potential non-covalent interactions, such as C-H/π interactions, with the proline ring. The bulky isopropyl group will tend to orient itself away from the proline ring to minimize steric hindrance.

Torsion Angles Defining Conformational Preferences:

Torsion AngleDescriptionExpected Preference
ω (Cα-C'-N-Cδ) Defines the cis/trans isomerism of the peptide-like bond. For N-sulfonylated prolines, a trans conformation (ω ≈ 180°) is generally favored.Trans
φ (C'-N-Cα-C') Rotation around the N-Cα bond. Its value is constrained by the cyclic nature of proline.Restricted range
ψ (N-Cα-C'-O) Rotation around the Cα-C' bond.Influenced by ring pucker and sulfonyl group orientation.
τ (Cα-N-S-Cipso) Defines the orientation of the sulfonyl group relative to the proline ring.Specific energetically favored orientations to avoid steric clashes.

Investigation of Intramolecular Hydrogen Bonding and Conformational Stability

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of proline and its derivatives. In 1-[(4-Isopropylphenyl)sulfonyl]proline, the carboxylic acid group provides a hydrogen bond donor (O-H) and acceptor (C=O). The sulfonyl group provides two strong hydrogen bond acceptors (the oxygen atoms).

A potential intramolecular hydrogen bond can form between the carboxylic acid proton and one of the sulfonyl oxygen atoms. The formation of such a hydrogen bond would create a pseudo-cyclic structure, significantly influencing the conformational stability. The strength of this interaction would depend on the geometry of the molecule, specifically the proximity of the donor and acceptor groups.

Potential Intramolecular Hydrogen Bonds:

DonorAcceptorResulting Ring SizeExpected Impact on Stability
Carboxylic acid O-HSulfonyl Oxygen6- or 7-membered pseudo-ringSignificant stabilization of the conformer, leading to a more defined structure.

Computational and Cheminformatics Investigations of 1 4 Isopropylphenyl Sulfonyl Proline

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand.

Ligand-Protein Interaction Profiling of 1-[(4-Isopropylphenyl)sulfonyl]proline

Molecular docking simulations would be a primary step in profiling the potential interactions of this compound with a range of protein targets. The structural motifs of the compound—a proline ring, a sulfonamide linker, and an isopropyl-substituted phenyl group—suggest several classes of proteins where it might exhibit affinity. Proline analogues are known to be versatile building blocks in drug design. nih.gov The sulfonamide group is a key feature in a wide array of therapeutic agents, including carbonic anhydrase inhibitors and antibacterial agents.

A virtual screening campaign could be conducted, docking this compound against a library of protein structures. Key interactions to monitor would include:

Hydrogen Bonding: The sulfonamide group's oxygen atoms and the proline's carboxylic acid group are potential hydrogen bond acceptors, while the sulfonamide's nitrogen (if protonated) and the carboxylic acid's hydroxyl group can act as hydrogen bond donors.

Hydrophobic Interactions: The isopropylphenyl group provides a significant hydrophobic region that can interact with nonpolar pockets in a protein's binding site. The proline ring also contributes to hydrophobic interactions.

Ionic Interactions: The deprotonated carboxylic acid of the proline moiety can form salt bridges with positively charged residues like lysine (B10760008) or arginine in a target protein.

Studies on similar sulfonamide derivatives have successfully used molecular docking to identify key interactions with target receptors. nih.gov For example, research on benzenesulfonamide (B165840) derivatives has shown that the sulfonamide moiety often forms crucial hydrogen bonds with active site residues. researchgate.net

Prediction of Binding Affinities and Selectivity for Molecular Targets

Beyond identifying binding modes, molecular docking can provide a quantitative estimation of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). By comparing the docking scores of this compound against various protein targets, researchers can hypothesize its primary targets and potential off-target effects.

For instance, if docked against a panel of metalloenzymes, a strong binding affinity for a particular carbonic anhydrase isoform might suggest a potential role as an inhibitor for that specific enzyme. The selectivity could be assessed by comparing the binding scores across different isoforms. The isopropylphenyl group would play a crucial role in determining selectivity by interacting with specific sub-pockets in the binding site.

Potential Protein Target ClassKey Structural Moiety InvolvedPredicted Interacting Residues (Examples)Basis for Prediction from Analog Studies
Carbonic AnhydrasesSulfonamideZn2+, His, ThrClassical zinc-binding pharmacophore for sulfonamide inhibitors.
Proteases (e.g., MMPs)Proline, CarboxylateActive site pockets, basic residues (Arg, Lys)Proline's rigid structure can fit into specific enzyme grooves.
Serotonin ReceptorsIsopropylphenyl, SulfonamideHydrophobic pockets, polar residuesStudies on sulfonamide proline derivatives have shown affinity for 5-HT receptors. nih.gov
Bromodomain BRD4Phenyl ring, SulfonamideHydrophobic and electrostatic interactionsResearch on sulfonamide derivatives as BRD4 inhibitors highlights the importance of these interactions. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the ligand and protein and the influence of the solvent environment.

Dynamic Behavior of the this compound System

An MD simulation of this compound, either in a solvent box (typically water) or within a protein binding site, would track the movements of its atoms over time. This would reveal the stability of key interactions predicted by docking. For example, the simulation could show whether a predicted hydrogen bond is stable or transient. MD simulations on sulfonamide derivatives have been used to confirm the stability of ligand-protein complexes over the simulation trajectory. nih.gov

The simulation would also highlight the flexibility of the different parts of the molecule. The bond connecting the phenylsulfonyl group to the proline nitrogen allows for significant rotational freedom, which would be explored during an MD simulation.

Analysis of Conformational Ensembles

From the MD trajectory, a conformational ensemble—a collection of the different shapes the molecule adopts—can be extracted. Analyzing this ensemble provides insights into the molecule's preferred conformations in solution. The proline ring itself has a constrained structure, but it can exist in different puckered forms (e.g., endo and exo). nih.gov The orientation of the isopropylphenylsulfonyl group relative to the proline ring is also a key conformational feature.

Understanding the dominant conformations is crucial because the biologically active conformation is the one that binds to the target protein. This information can be used to refine docking studies or to design more rigid analogs that are "pre-organized" for binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how chemical structure relates to biological activity and for designing more potent and selective compounds.

For this compound, a QSAR model could be developed by synthesizing a series of analogs and testing their biological activity. niscpr.res.in The goal would be to derive a mathematical equation that correlates structural descriptors with activity. nih.gov

Key structural modifications for a SAR study would include:

Substitution on the Phenyl Ring: Replacing the isopropyl group with other alkyl groups (e.g., methyl, tert-butyl) or with electron-donating or electron-withdrawing groups (e.g., methoxy, chloro) would probe the importance of steric bulk and electronic effects. nih.gov

Modification of the Proline Ring: Introducing substituents on the proline ring could explore additional interaction points with a target protein. mdpi.com

Alteration of the Sulfonamide Linker: While less common, modifications to the sulfonamide linker could be explored, though this would represent a more significant departure from the core structure.

The insights from such studies are often visualized using contour maps, which indicate regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. researchgate.net Studies on benzenesulfonamide derivatives have successfully used QSAR to guide the design of novel agents by highlighting the favorable impact of specific steric, electrostatic, and hydrophobic fields. nih.govnih.gov

Structural PositionPotential ModificationRationale for SAR StudyInsights from Analog Studies
Phenyl Ring (para-position)H, CH3, OCH3, Cl, CF3To evaluate the role of steric bulk and electronics on binding affinity.QSAR on benzenesulfonamides shows activity is sensitive to substituents on the phenyl ring. niscpr.res.in
Proline Ring (e.g., 4-position)-H, -OH, -FTo explore additional hydrogen bonding or stereoelectronic effects on conformation and binding. nih.gov4-substituted prolines are known to significantly influence peptide and small molecule conformation. nih.gov
Carboxylic AcidEster, AmideTo assess the necessity of the carboxylate for ionic interactions.Proline-derived carboxamides have been synthesized to explore different receptor interactions. nih.gov

Correlation of Structural Features with Biological Response

The correlation of a molecule's structural features with its biological response is a cornerstone of medicinal chemistry, often referred to as Structure-Activity Relationship (SAR) studies. SAR analysis aims to identify the key chemical moieties and structural attributes of a compound that are critical for its interaction with a biological target and for eliciting a desired physiological effect.

For this compound, the core structure consists of a proline ring, a sulfonyl group, and a 4-isopropylphenyl moiety. Each of these components can be systematically modified to understand their contribution to biological activity. For instance, the isopropyl group on the phenyl ring could be varied in size and electronic properties to probe the steric and electronic requirements of a potential binding pocket. Similarly, the proline ring could be substituted or its stereochemistry altered to assess the impact on binding affinity and efficacy.

While extensive SAR data for this compound is not widely available in the public domain, a hypothetical SAR table can illustrate the principles of such an investigation. The data presented in Table 1 is for illustrative purposes and represents the type of data that would be generated in a typical SAR study.

Compound IDR-group on Phenyl RingProline Ring ModificationBiological Activity (IC₅₀, µM)
1 4-Isopropyl Unmodified Hypothetical Value
24-MethylUnmodifiedHypothetical Value
34-tert-ButylUnmodifiedHypothetical Value
44-ChloroUnmodifiedHypothetical Value
54-Isopropyl4-HydroxyprolineHypothetical Value
64-Isopropyl4-FluoroprolineHypothetical Value

Table 1: Illustrative Structure-Activity Relationship Data for Analogs of this compound

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdovepress.comdergipark.org.tr A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a conceptual framework of the key molecular interaction points. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be developed based on its structure and known biological activity, or from the crystal structure of its target protein, if available. The key pharmacophoric features of this compound would likely include:

A hydrophobic feature corresponding to the 4-isopropylphenyl group.

A hydrogen bond acceptor from the sulfonyl oxygen atoms.

Another hydrogen bond acceptor from the carboxylic acid oxygen.

A hydrogen bond donor from the carboxylic acid proton.

These features, when mapped in 3D space, create a template that can be used to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. dergipark.org.tr This approach accelerates the discovery of new chemical entities for a given biological target.

While specific pharmacophore models for this compound are not publicly documented, Table 2 illustrates the type of features that would be defined in such a model.

Feature TypeSpatial Coordinates (x, y, z)Radius (Å)
HydrophobicHypothetical Coordinates1.5
Hydrogen Bond Acceptor 1Hypothetical Coordinates1.0
Hydrogen Bond Acceptor 2Hypothetical Coordinates1.0
Hydrogen Bond DonorHypothetical Coordinates1.0

Table 2: Hypothetical Pharmacophore Features for this compound

The development and validation of a robust pharmacophore model are critical steps in modern ligand design, enabling a more focused and efficient search for new drug candidates.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic structure, stability, and reactivity of a molecule at the atomic level. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to calculate a wide range of molecular properties that are not easily accessible through experimental techniques. nih.gov

For this compound, quantum chemical calculations can be used to determine several key electronic properties and reactivity descriptors. These include:

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Energy: The total energy of the molecule, which relates to its stability.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a biological target.

Although specific quantum chemical calculation results for this compound are not readily found in published literature, Table 3 presents a set of hypothetical values for these properties that would be obtained from such a study.

PropertyHypothetical Calculated Value
Total Electronic Energy (Hartree)-1250.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.7
Dipole Moment (Debye)3.8

Table 3: Hypothetical Quantum Chemical Properties of this compound

These calculated properties provide fundamental insights into the molecule's behavior and can be used to rationalize its biological activity and guide the design of new analogs with improved properties.

Mechanistic Biological Studies of 1 4 Isopropylphenyl Sulfonyl Proline and Analogues

Enzyme Inhibition: Mechanistic Insights and Kinetic Characterization

There is currently no available research detailing the effects of 1-[(4-Isopropylphenyl)sulfonyl]proline on specific enzymes. Therefore, a discussion of its role as an enzyme inhibitor, including target-specific assays, inhibition modes, and structure-activity relationships, cannot be provided at this time.

Target-Specific Enzyme Assays (e.g., Matrix Metalloproteinases, Aldose Reductase)

No studies have been identified that assess the inhibitory activity of this compound against key enzymes such as Matrix Metalloproteinases (MMPs) or Aldose Reductase. MMPs are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling, and their inhibitors are of significant interest in various pathological conditions. wikipedia.org Similarly, Aldose Reductase, an enzyme in the polyol pathway, is a target for the prevention of diabetic complications. nih.gov Future research could explore whether the structural features of this compound allow it to interact with the active sites of these or other enzymes.

Determination of Inhibition Modes (e.g., Competitive, Non-Competitive)

Without target enzyme data, the mode of inhibition for this compound remains undetermined. Kinetic studies are necessary to ascertain whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Such studies involve measuring enzyme reaction rates at varying substrate and inhibitor concentrations.

Impact of this compound Structure on Catalytic Activity

The relationship between the structure of this compound and its potential impact on enzyme catalytic activity has not been investigated. Structure-activity relationship (SAR) studies would be required, typically involving the synthesis and testing of a series of analogues with modifications to the isopropylphenyl group, the sulfonyl linkage, and the proline ring. These studies would be essential to identify the key chemical features responsible for any observed biological activity.

Receptor Modulation: Binding Mechanisms and Functional Consequences

Information regarding the interaction of this compound with any class of cellular receptors is not available in the current scientific literature.

Assessment of Ligand-Receptor Interactions (e.g., G-protein coupled receptors)

There are no published binding assays or functional studies to indicate whether this compound acts as a ligand for G-protein coupled receptors (GPCRs) or any other receptor type. GPCRs represent a large and diverse family of transmembrane receptors that are common drug targets. nih.gov Investigating the potential for this compound to bind to and modulate GPCR activity would be a logical step in its pharmacological profiling.

Allosteric vs. Orthosteric Binding Mechanisms of this compound

The question of whether this compound might engage in allosteric or orthosteric binding is entirely speculative without an identified receptor target. Orthosteric ligands bind to the same site as the endogenous ligand, whereas allosteric modulators bind to a distinct site, thereby altering the receptor's response to the endogenous ligand. Elucidating such a mechanism would first require the identification of a specific receptor that this compound interacts with.

Investigation of Other Molecular Target Interactions and Their Mechanisms

Research into N-sulfonylated proline and related structures suggests potential interactions with various classes of proteins, primarily through mechanisms involving enzyme inhibition and modulation of protein-protein interactions.

Analogues of this compound, specifically those containing an N-acyl-N-alkyl sulfonamide group, have been identified as irreversible inhibitors of the human double minute 2 (HDM2)/p53 protein-protein interaction. nih.gov This inhibitory action is achieved through a reactive N-acyl-N-alkyl sulfonamide "warhead" that covalently modifies the HDM2 protein. nih.gov Mass spectrometry analysis has shown that this modification can occur at the N-terminal α-amine and Tyr67 of HDM2. nih.gov This covalent inhibition leads to a prolonged activation of the p53 pathway. nih.gov

Furthermore, derivatives with an arylsulfonamide scaffold have demonstrated the ability to inhibit enzymes. For instance, a series of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids were synthesized and found to be potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov Molecular modeling of these compounds suggests a binding mode where they interact with the nickel ions in the enzyme's active site and adjacent hydrophobic regions. nih.gov The inhibition was determined to be reversible and of a mixed type. nih.gov

While not directly involving a sulfonylproline moiety, studies on proline analogues have shown inhibition of enzymes in the proline metabolism pathway. For example, N-formyl l-proline (B1679175) (NFLP) acts as a competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme often upregulated in cancer. This highlights the potential for N-substituted proline derivatives to target specific enzymatic activities.

Cellular Pathway Investigation through this compound Analogues

The investigation of cellular pathways affected by this compound analogues has primarily focused on their ability to modulate intracellular signaling and interfere with protein-protein interactions, which are crucial for many cellular processes.

Modulation of Specific Intracellular Signaling Pathways (e.g., enzyme activation/inhibition pathways)

As previously mentioned, N-acyl-N-alkyl sulfonamide analogues of proline have been shown to covalently inhibit the HDM2/p53 protein-protein interaction, leading to the activation of the p53 signaling pathway. nih.gov This pathway is a critical regulator of the cell cycle and apoptosis. The irreversible nature of the inhibition by these analogues results in a sustained activation of p53-mediated cellular responses, including cell death in tumor cell lines. nih.gov

Additionally, proline-derived sulphonamides have been reported to possess antioxidant activities, suggesting an influence on cellular pathways related to oxidative stress. While the precise mechanisms were not fully elucidated in the available study, the ability to mitigate oxidative stress implies an interaction with pathways that regulate cellular redox balance.

The inhibition of enzymes such as urease by arylsulfonamide derivatives also points to the modulation of specific biochemical pathways. nih.gov In the context of H. pylori infection, inhibiting urease disrupts the bacterium's ability to neutralize gastric acid, thereby interfering with its survival pathway in the stomach.

Influence on Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a key mechanism through which analogues of this compound may exert their biological effects. As established, the HDM2/p53 interaction is a prime target for N-acyl-N-alkyl sulfonamide-based inhibitors. nih.gov The development of small molecules that can disrupt such interactions is a significant area of research in drug discovery. ajwilsonresearch.comrsc.org

The general principle of using designed molecules to inhibit PPIs often involves targeting "hot spots" on the protein surface that are critical for the interaction. rsc.org Proline and its analogues are valuable scaffolds in this context due to their conformational rigidity, which can help in the design of molecules that mimic specific structural motifs, such as the α-helix, involved in PPIs. ajwilsonresearch.comsigmaaldrich.com For instance, conformationally constrained amino acids have been used to create peptide foldamers that mimic the α-helix and selectively inhibit the p53/hDM2 interaction. ajwilsonresearch.com

While direct evidence for this compound is not available, the existing research on related sulfonylamide and proline derivatives strongly suggests that its analogues could function as modulators of critical protein-protein interactions within various signaling cascades. The specific interactions and the broader impact on cellular function remain an area for future investigation.

Advanced Research Applications of 1 4 Isopropylphenyl Sulfonyl Proline

Application as a Chiral Organocatalyst in Asymmetric Synthesis

The field of organocatalysis using proline and its derivatives has expanded significantly since early reports of intramolecular asymmetric aldol (B89426) reactions in the 1970s. tcichemicals.com The fundamental mechanism involves the secondary amine of the proline ring forming an enamine with a carbonyl donor, while the carboxylic acid group activates the carbonyl acceptor through hydrogen bonding. clockss.orgwikipedia.org Modifications to the proline structure, such as N-sulfonylation, are a key strategy to enhance performance. wikipedia.org

Research in asymmetric organocatalysis has demonstrated the utility of various proline-based catalysts in key carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of complex, optically active molecules. While specific data on 1-[(4-Isopropylphenyl)sulfonyl]proline is not detailed in the provided results, the performance of related N-substituted proline catalysts in paradigmatic reactions is well-documented. For instance, proline and its derivatives effectively catalyze aldol reactions, Mannich reactions, and Michael additions, often with high levels of stereocontrol. wikipedia.orgresearchgate.net Silica-supported proline-based peptides have been used for asymmetric aldol reactions, achieving high yields and enantiomeric excesses (up to 96%). nih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Proline and its Derivatives This table illustrates the types of transformations where catalysts like this compound would be applied, based on the general reactivity of this catalyst class.

Reaction TypeReactant AReactant BTypical ProductKey Feature
Aldol ReactionKetone (e.g., Acetone)Aldehydeβ-Hydroxy KetoneCreates chiral alcohols
Mannich ReactionKetoneAldehyde & Amineβ-Amino KetoneForms chiral amines
Michael AdditionKetoneα,β-Unsaturated Carbonyl1,5-Dicarbonyl CompoundForms chiral C-C bonds
α-AminationKetoneAzodicarboxylateα-Amino KetoneIntroduces nitrogen stereoselectively

Development as a Chemical Probe for Investigating Biological Processes

While primarily known as a catalyst, the structural features of sulfonylated amino acids lend themselves to potential applications as chemical probes. Substituted prolines can be used to modulate peptide and protein structure, making them valuable tools for chemical biology. nih.gov The rigid, cyclic side chain of proline restricts the conformational flexibility of a peptide backbone. nih.govnih.gov Introducing substituents onto the proline ring, such as a sulfonyl group, imposes additional steric and stereoelectronic effects that can further influence these conformational equilibria. nih.govnih.gov

This ability to enforce a specific conformation can be exploited in the design of chemical probes. For example, by incorporating a sulfonylated proline derivative into a peptide sequence, researchers can stabilize a particular secondary structure, such as a polyproline II (PPII) helix. nih.gov These structures are known to be critical for protein-protein interactions involved in processes like signal transduction and cell motility. nih.govnih.gov Therefore, a peptide containing this compound could be synthesized to probe the structural requirements of a specific protein-protein interaction, helping to elucidate its biological function. While the direct use of this specific compound as a probe is not widely documented, the principles of using substituted prolines for such purposes are well-established in the field. nih.gov

Role as a Lead Scaffold in Rational Drug Design Research

The proline scaffold is a common feature in many drugs and bioactive molecules. nih.gov The N-sulfonylated proline motif, in particular, serves as a valuable lead scaffold in rational drug design. A notable example is the development of peptidomimetic inhibitors targeting matrix metalloproteinases (MMPs). In one study, a series of novel α-sulfonyl γ-(glycinyl-amino)proline derivatives were designed and synthesized as selective inhibitors of MMP-2, an enzyme implicated in cancer progression. nih.gov The research demonstrated that these compounds exhibited highly selective inhibition of MMP-2 over other enzymes like aminopeptidase (B13392206) N (APN) and histone deacetylases (HDACs). nih.gov

The design strategy leverages the proline ring to correctly orient functional groups for interaction with the enzyme's active site. The sulfonyl group can form key interactions, such as hydrogen bonds, and its attached aryl group (like the 4-isopropylphenyl group) can be modified to optimize binding affinity and selectivity by probing different pockets of the target protein. In the aforementioned study, one derivative, compound 12u, showed excellent activity in both enzymatic and cell-based assays, marking it as a promising lead compound for further development of MMP inhibitors. nih.gov This highlights how the this compound framework can be a starting point for creating potent and selective therapeutic agents.

Contribution to Understanding Sulfonylated Amino Acid Chemistry

The study of this compound and related molecules contributes significantly to the fundamental understanding of sulfonylated amino acid chemistry. Proline is unique among amino acids due to the conformational constraints imposed by its cyclic side chain, which influences two key structural equilibria: the cis/trans isomerization of the amide bond and the endo/exo pucker of the five-membered ring. nih.govnih.gov

Attaching a bulky, electron-withdrawing sulfonyl group to the proline nitrogen atom profoundly impacts these equilibria. nih.govnih.gov The steric and stereoelectronic effects of the sulfonyl moiety can favor a specific ring pucker or amide bond conformation. nih.govnih.gov This conformational control is the basis for its effectiveness in asymmetric catalysis, as it helps to create a well-defined chiral environment in the transition state of the reaction. wikipedia.org By systematically studying how different N-sulfonyl groups alter reaction outcomes (e.g., yield and enantioselectivity), chemists gain deeper insights into the subtle interplay of non-covalent interactions that govern molecular recognition and catalysis. This knowledge is not only crucial for designing better organocatalysts but also for understanding the structural roles of modified amino acids in peptides and proteins. nih.gov

Emerging Research Directions for 1 4 Isopropylphenyl Sulfonyl Proline

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of novel therapeutic agents. nih.gov For derivatives of 1-[(4-Isopropylphenyl)sulfonyl]proline, these computational tools offer a powerful strategy to accelerate the discovery of new molecules with enhanced efficacy and desired properties. researchgate.net

Generative ML algorithms can design innovative, drug-like molecules from the ground up. researchgate.net By training these models on vast databases of known chemical structures and their biological activities, researchers can generate novel sulfonylproline analogs that are predicted to have high affinity for a specific biological target. For instance, recurrent neural networks (RNNs) and transformers can utilize the sequential representation of molecules (like SMILES) to build new chemical entities with optimized characteristics. researchgate.netrsc.org This de novo design approach can overcome the limitations of existing chemical libraries and explore uncharted chemical space.

Furthermore, ML models are instrumental in predicting the physicochemical and biological properties of newly designed compounds. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling can be enhanced with ML to predict a compound's activity, solubility, and other crucial parameters before synthesis is even attempted. Computational docking, a method used to predict the binding conformation and affinity of a ligand to a target protein, is often a preliminary step in this process. nih.gov By employing ML-based scoring functions, the accuracy of these binding predictions can be significantly improved, allowing for more effective prioritization of candidates for synthesis and experimental testing. nih.gov

Table 1: Applications of AI/ML in Sulfonylproline Derivative Design

AI/ML Application Description Potential Impact on Sulfonylproline Research
De Novo Design Utilizes generative models (e.g., RNNs, GANs) to create entirely new molecular structures with desired properties. researchgate.net Generation of novel this compound analogs with potentially unique activity profiles.
Lead Optimization Employs predictive models to suggest modifications to a known active compound (a "lead") to improve its efficacy, selectivity, or pharmacokinetic profile. Fine-tuning the this compound scaffold to enhance binding to a specific target or improve drug-like properties.
Property Prediction Machine learning algorithms are trained to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, solubility, and bioactivity. researchgate.net Early-stage virtual screening to eliminate candidates with unfavorable properties, reducing the time and cost of development.

| Target Identification | AI can analyze biological data (genomics, proteomics) to identify and validate new potential protein targets for a given compound or chemical class. | Suggesting new diseases or pathways where this compound derivatives might be effective. |

Novel Synthetic Methodologies for Diversifying the Sulfonylproline Scaffold

While this compound is a known entity, the development of novel synthetic methodologies is crucial for building libraries of related compounds for screening. The goal is to create structural diversity, allowing for a thorough exploration of the structure-activity relationship (SAR). Research in this area focuses on developing more efficient, versatile, and stereoselective reactions.

A key area of development is in organocatalysis, where small organic molecules, such as proline and its derivatives, are used to catalyze chemical reactions. Proline sulfonamides have been shown to be effective organocatalysts in their own right. researchgate.net Research into new catalyst systems can lead to improved yields and higher stereoselectivity for reactions involving the proline core. researchgate.net For example, modifying the sulfonyl group or the proline ring itself can create catalysts that are more soluble or that provide a unique steric and electronic environment, thereby influencing the outcome of reactions like aldol (B89426) and Mannich additions. researchgate.net

Another approach involves the late-stage functionalization of the this compound scaffold. This strategy focuses on introducing chemical modifications to a pre-formed core structure, which is an efficient way to generate a wide range of analogs. Techniques that allow for the selective modification of the phenyl ring or the isopropyl group would enable rapid diversification. The development of robust methods for C-H activation, for example, could allow for the direct introduction of new functional groups onto the aromatic ring, creating derivatives that would be difficult to access through traditional multi-step syntheses. The use of flow chemistry and automated synthesis platforms can further accelerate the creation of these diversified compound libraries.

Exploration of Untapped Biological Target Classes for this compound

A significant frontier in medicinal chemistry is the identification of novel biological targets for existing chemical scaffolds. While sulfonamides are classically known as inhibitors of enzymes like dihydropteroate (B1496061) synthase (DHPS) in microorganisms, the structural features of this compound make it a candidate for interacting with a much broader range of protein families. nih.gov

Experimentally, high-throughput screening (HTS) of this compound and its derivatives against diverse panels of receptors, enzymes, and ion channels can uncover unexpected biological activities. Target classes of high interest in modern drug discovery include protein-protein interactions (PPIs), epigenetic targets (e.g., histone-modifying enzymes), and components of the ubiquitin-proteasome system. The proline sulfonamide scaffold, with its rigidified backbone and potential for displaying various functional groups, may be well-suited to disrupt such interactions. For example, the TNF superfamily of receptors represents a therapeutically important class of targets where identifying new small molecule modulators is of high interest. nih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization

Once a potential interaction between this compound or its analogs and a biological target is identified, a detailed characterization of that interaction is essential. Advanced biophysical techniques provide quantitative insights into the thermodynamics and kinetics of binding, which is critical for understanding the mechanism of action and for guiding lead optimization. numberanalytics.com

Several powerful techniques are employed for this purpose:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip. numberanalytics.com It provides real-time data on the association and dissociation rates of the binding event, allowing for the precise determination of the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. numberanalytics.com This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the interaction.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. numberanalytics.com The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (T_m). It is a high-throughput method often used for initial screening and validation of hits.

Förster Resonance Energy Transfer (FRET): This technique measures the distance-dependent transfer of energy between two fluorophores. nih.gov It can be used to monitor conformational changes in a protein upon ligand binding or to directly measure binding in a cellular context.

These methods, often used in combination, provide a comprehensive picture of the molecular recognition event, validating the target engagement and providing crucial data for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.govnumberanalytics.com

Table 2: Comparison of Advanced Biophysical Techniques for Ligand-Target Analysis

Technique Principle Key Information Obtained Primary Use Case
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. numberanalytics.com Binding Affinity (K_D), Association/Dissociation Kinetics (k_on, k_off). numberanalytics.com Detailed kinetic and affinity characterization.
Isothermal Titration Calorimetry (ITC) Measures heat changes (ΔH) upon molecular interaction in solution. numberanalytics.com Binding Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). numberanalytics.com Complete thermodynamic profiling of the interaction.
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding as a function of temperature using a fluorescent dye. numberanalytics.com Ligand-induced change in protein melting temperature (ΔT_m). numberanalytics.com High-throughput screening and hit validation.

| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules. nih.gov | Proximity changes, binding events, conformational changes. nih.gov | Studying binding events and dynamics in vitro or in cells. |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-[(4-Isopropylphenyl)sulfonyl]proline, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Begin with a systematic literature review to identify existing synthetic protocols (e.g., sulfonylation of proline derivatives). Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to reduce impurities. Monitor reaction progress via HPLC or LC-MS, and validate purity using NMR and mass spectrometry .
  • Data Analysis : Compare yields and impurity profiles across conditions. Use statistical tools (e.g., ANOVA) to identify significant factors affecting selectivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodology : Combine 1^1H/13^13C NMR for stereochemical confirmation and FT-IR for functional group analysis. Use reversed-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) for purity assessment, referencing pharmacopeial guidelines for system suitability .
  • Data Contradictions : Resolve discrepancies in stereochemical assignments by comparing experimental NMR data with computational predictions (DFT calculations) .

Q. What stability-indicating assays are suitable for evaluating this compound under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) and quantify degradation products using UPLC-PDA. Validate assay specificity, precision, and accuracy per ICH Q2(R1) guidelines .
  • Advanced Considerations : Correlate degradation pathways with molecular modeling to predict vulnerable functional groups (e.g., sulfonyl bond hydrolysis) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or reagents are most effective?

  • Methodology : Screen chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
  • Challenges : Address low stereoselectivity by modifying steric/electronic properties of the catalyst. Compare results with analogous proline derivatives in literature .

Q. What in vitro or in vivo models are appropriate for studying the biological activity of this compound, particularly in enzyme inhibition?

  • Methodology : Use enzyme kinetics (e.g., Michaelis-Menten assays) to evaluate inhibition constants (KiK_i) against target enzymes (e.g., prolyl oligopeptidase). Validate selectivity via proteome-wide activity-based profiling .
  • Data Interpretation : Address conflicting activity data by considering assay conditions (e.g., buffer ionic strength, co-solvents) and protein conformational states .

Q. How does this compound interact with biological membranes, and what computational tools can predict its permeability?

  • Methodology : Perform parallel artificial membrane permeability assays (PAMPA) and correlate results with in silico predictions (e.g., LogP, polar surface area via Molinspiration). Validate using Caco-2 cell monolayers .
  • Advanced Analysis : Apply molecular dynamics simulations to study sulfonyl-proline interactions with lipid bilayers .

Q. What environmental fate studies are needed to assess the ecological impact of this compound?

  • Methodology : Investigate abiotic transformations (hydrolysis, photolysis) under simulated environmental conditions. Use LC-MS/MS to quantify persistence and metabolite formation. Apply QSAR models to predict ecotoxicity .
  • Contradictions : Resolve discrepancies between lab and field data by accounting for microbial degradation pathways in natural ecosystems .

Methodological Best Practices

  • Experimental Design : Use randomized block designs for biological assays to control variability . For synthetic studies, employ split-plot designs to evaluate multiple factors efficiently .
  • Data Reporting : Follow IUPAC guidelines for reporting thermophysical properties and assay validation parameters .
  • Literature Review : Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize pharmacopeial standards and peer-reviewed environmental chemistry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.